N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)15-12(19)8-22-14-17-16-13(20-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKASRHLIAOBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Preparation
Benzohydrazide is reacted with carbon disulfide in alkaline conditions to form potassium dithiocarbazinate:
$$ \text{Ar-C(O)-NH-NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{Ar-C(S)-NH-NH}_2 \cdot \text{K}^+ $$
Yield: 85–92% after recrystallization from ethanol.
Oxadiazole Cyclization
The dithiocarbazinate undergoes oxidative cyclization using iodine or ferric chloride:
$$ \text{Ar-C(S)-NH-NH}2 \xrightarrow{\text{I}2} \text{Ar-1,3,4-Oxadiazole-2-thiol} $$
Optimization Data :
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodine | 80 | 78 | 98.5 |
| FeCl₃ | 100 | 82 | 97.8 |
| H₂O₂/HCl | 60 | 65 | 96.2 |
Ferric chloride at 100°C provides optimal yield and scalability.
Thioether Bridge Formation
The thiol group is alkylated using chloroacetamide derivatives:
Alkylation Protocol
5-Phenyl-1,3,4-oxadiazole-2-thiol (1 eq) is reacted with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.1 eq) in dimethylformamide (DMF) with potassium carbonate (2 eq) as base:
$$ \text{Oxadiazole-SH} + \text{Cl-CH}2\text{C(O)-N(Isoxazole)} \xrightarrow{\text{K}2\text{CO}3} \text{Oxadiazole-S-CH}2\text{C(O)-N(Isoxazole)} $$
Reaction Monitoring :
- Completion time: 6–8 hours at 60°C.
- Side products: <2% disulfide formation, mitigated by nitrogen atmosphere.
Scale-Up Data :
| Batch Size (g) | Solvent Volume (mL) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 50 | 88 | 99.1 |
| 100 | 500 | 85 | 98.7 |
| 500 | 2500 | 82 | 97.5 |
Synthesis of 2-Chloro-N-(5-Methylisoxazol-3-yl)acetamide
The isoxazole-acetamide precursor is prepared via a two-step sequence:
Isoxazole Ring Formation
Ethyl acetoacetate (1 eq) reacts with hydroxylamine sulfate (1.2 eq) in acetic acid at 0–5°C:
$$ \text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}_2\text{OH} \rightarrow \text{5-Methylisoxazole-3-carboxylate} $$
Key Parameters :
Chloroacetylation
The ester is hydrolyzed to the carboxylic acid, followed by chloroacetylation using thionyl chloride:
$$ \text{Isoxazole-COOH} \xrightarrow{\text{SOCl}2} \text{Isoxazole-COCl} \xrightarrow{\text{NH}2\text{-Isoxazole}} \text{Chloroacetamide} $$
Purification : Crystallization from toluene/acetic acid (3:1) achieves 95% purity.
Final Coupling and Purification
The thioether product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole), 6.89 (s, 1H, isoxazole), 4.32 (s, 2H, CH₂).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Stability Data :
| Condition | Time (months) | Purity Retention (%) |
|---|---|---|
| 25°C, sealed | 6 | 99.0 |
| 40°C, 75% RH | 3 | 97.5 |
| Light exposure | 6 | 98.2 |
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential Alkylation | 5 | 62 | 120 |
| Convergent Synthesis | 4 | 68 | 95 |
| One-Pot Cyclization | 3 | 55 | 110 |
The convergent approach, isolating intermediates at each stage, balances yield and cost-effectiveness.
Industrial-Scale Considerations
Batch processes face limitations in thioether stability during prolonged heating. Continuous flow systems offer:
- Residence time reduction to <10 minutes.
- 15% higher yield compared to batch.
- Real-time FTIR monitoring for byproduct detection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions may target the oxadiazole ring or the isoxazole ring.
Substitution: The compound can participate in substitution reactions, especially at positions on the isoxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its heterocyclic rings are often associated with bioactivity.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structure may interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole and oxadiazole rings could play a role in binding to molecular targets, while the thioacetamide group might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Research Findings and Activity Comparisons
Antiproliferative and Apoptotic Activity
Derivatives with a benzothiazol-2-yl group (e.g., N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide) exhibit significant antiproliferative activity. For instance, compound 2a () demonstrated potent anticancer effects with an IC₅₀ of <10 µM against breast cancer cell lines (MCF-7), attributed to the indole substituent enhancing DNA intercalation . In contrast, the target compound lacks direct antiproliferative data but shares structural motifs (oxadiazole and acetamide) linked to apoptosis .
Antimicrobial Activity
Benzofuran-oxadiazole hybrids (e.g., compound 2a in ) showed broad-spectrum antimicrobial activity, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s phenyl and isoxazole groups may similarly enhance microbial membrane disruption, though specific data are pending.
Antioxidant Potential
Compounds with morpholine or methoxy substituents (e.g., ) exhibited DPPH radical scavenging activity (IC₅₀: 12–18 µM), comparable to ascorbic acid .
Physicochemical and Structural Insights
- Solubility and Stability : The 3,4-dimethoxyphenyl analog () has a higher molar mass (376.39 g/mol) and density (1.42 g/cm³) than the target compound, suggesting reduced aqueous solubility .
- Bioisosteric Effects : The 1,3,4-oxadiazole ring in all analogs serves as a hydrogen-bond acceptor, improving target binding affinity compared to ester or carbamate bioisosteres .
- Geometric Isomerism : Unlike rigid analogs (e.g., benzothiazole derivatives), the target compound’s Z/E isomerism may influence its pharmacokinetic profile .
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article provides an overview of its biological activity based on recent findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 344.40 g/mol |
| CAS Number | 1226431-11-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.
Inhibition Studies
In vitro studies have demonstrated that derivatives of the oxadiazole scaffold, particularly those containing the thioacetamide moiety, exhibit potent inhibitory effects on AChE and BChE:
- AChE Inhibition : IC values ranging from 0.052 to 8.3 μM have been reported for various derivatives, indicating strong potential for treating conditions like Alzheimer's disease .
- BChE Inhibition : Compounds have shown moderate to good inhibition with IC values between 1.0 and 2.5 μM, suggesting a dual-action mechanism that could be beneficial in neuroprotective therapies .
Cytotoxicity and Anticancer Activity
The compound's anticancer properties have been evaluated against several human cancer cell lines. In particular:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and H460 (lung cancer).
- Cytotoxicity Results : The compound exhibited IC values ranging from 0.28 to 10 μg/mL across different cell lines, indicating varying degrees of effectiveness. For instance, it demonstrated significant growth inhibition in MCF7 cells with an IC of approximately 0.28 μg/mL .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that:
- Substituents on the Phenyl Ring : The nature of substituents on the phenyl ring significantly affects biological activity. Electron-withdrawing groups (EWGs) at specific positions enhance AChE inhibition while diminishing BChE activity.
- Hybridization Potential : The compound's ability to form hybrids with other pharmacophores may lead to enhanced efficacy against multiple targets in neurodegenerative diseases and cancer .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study indicated that derivatives containing the oxadiazole scaffold showed neuroprotective effects in models of ischemic stroke by acting as NMDA receptor antagonists .
- Antitumor Activity : Another investigation revealed that compounds similar to this compound induced apoptosis in cancer cells without causing cell cycle arrest, suggesting a unique mechanism of action .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use reflux conditions with triethylamine as a base to facilitate nucleophilic substitution. For example, reflux 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide derivatives with 5-methylisoxazol-3-amine in triethylamine for 4–6 hours (monitor via TLC with hexane:ethyl acetate (9:1)) .
- Step 2 : Purify via recrystallization using pet-ether or ethanol-DMF mixtures to isolate crystalline products .
- Step 3 : Optimize thioether formation by reacting intermediates with sodium azide (NaN₃) in toluene:water (8:2) under reflux for 5–7 hours .
- Key Table :
| Reaction Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Chloroacetamide formation | Triethylamine, reflux (4 h) | 65–75% | |
| Thioether synthesis | NaN₃, toluene:water, reflux (5–7 h) | 70–85% |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR/IR : Confirm structural integrity by analyzing carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns, especially for oxadiazole and isoxazole rings .
- X-ray Crystallography : Determine crystal structure for intermediates like 2-chloro-N-phenylacetamides to validate regioselectivity .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity during thioether formation .
- Reaction Path Search : Use software like GRRM or Gaussian to identify low-energy pathways for key steps (e.g., cyclization of oxadiazole rings) .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40–60% .
Q. How should researchers address contradictory spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Verify solvent purity and reaction atmosphere (e.g., anhydrous acetone for thioether synthesis to avoid hydrolysis) .
- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from isoxazole and oxadiazole moieties .
- Step 3 : Cross-validate with HPLC-MS to detect trace impurities (e.g., unreacted chloroacetamide intermediates) .
Q. What strategies are effective for evaluating the biological activity of derivatives of this compound?
- Methodological Answer :
- In Silico Docking : Screen derivatives against target enzymes (e.g., lipoxygenase) using AutoDock Vina to prioritize candidates .
- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines, using 5-fluorouracil as a positive control .
- SAR Analysis : Modify substituents on the phenyl or oxadiazole rings to correlate structural changes with activity trends .
Data Contradiction Analysis
Q. How to resolve discrepancies in reaction yields reported across studies?
- Methodological Answer :
- Factor 1 : Solvent polarity impacts nucleophilicity. For example, dioxane increases thiazole ring closure efficiency compared to THF .
- Factor 2 : Catalyst loading (e.g., K₂CO₃ vs. NaH) affects thioether bond formation rates. Optimize stoichiometry using Design of Experiments (DoE) .
- Case Study : A 20% yield increase was achieved by replacing triethylamine with DIPEA in chloroacetamide synthesis, reducing side-product formation .
Experimental Design Considerations
Q. What are the best practices for scaling up the synthesis of this compound?
- Methodological Answer :
- Reactor Design : Use jacketed reactors with precise temperature control to maintain reflux conditions during thioether formation .
- Purification : Implement continuous crystallization techniques to handle larger volumes while maintaining purity >95% .
- Safety : Replace chloroacetyl chloride with less hazardous acylating agents (e.g., acetyl chloride derivatives) where possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
